Pterybinthinone

Descripción

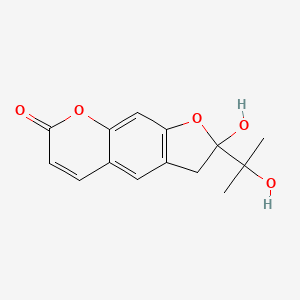

Pterybinthinone (IUPAC name: 2,3-dihydro-2-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one) is a fused furobenzopyranone derivative characterized by a bicyclic framework combining furan and benzopyrone moieties . This compound is structurally distinct due to its hydroxyl and hydroxymethyl substituents, which confer unique electronic and steric properties.

Propiedades

Número CAS |

70792-95-9 |

|---|---|

Fórmula molecular |

C14H14O5 |

Peso molecular |

262.26 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-hydroxypropan-2-yl)-3H-furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H14O5/c1-13(2,16)14(17)7-9-5-8-3-4-12(15)18-10(8)6-11(9)19-14/h3-6,16-17H,7H2,1-2H3 |

Clave InChI |

UCDAWFNICCNZOP-UHFFFAOYSA-N |

SMILES |

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

SMILES canónico |

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

Sinónimos |

pterybinthinone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Pterybinthinone’s furobenzopyranone core differentiates it from other heterocyclic compounds. Below is a structural comparison with key analogs:

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Pterybinthinone | Furo[3,2-g]benzopyran-7-one | 2-hydroxy, 2-(1-hydroxy-1-methylethyl) | Bicyclic, oxygen-rich, polar hydroxyls |

| Pteridines | Pyrazino[2,3-d]pyrimidine | Variable (e.g., amino, methyl groups) | Nitrogen-rich, planar, UV-absorbing |

| Coumarins | Benzopyran-2-one | 7-hydroxy, 7-methoxy, or alkyl chains | Fluorescent, π-conjugated system |

| Flavonoids | Chromone (benzopyran-4-one) | Aryl, hydroxyl, or glycoside groups | Antioxidant, metal-chelating properties |

Sources: Structural data for pteridines, coumarins, and flavonoids are derived from comparative analyses of heterocyclic systems .

Functional and Bioactive Properties

While direct pharmacological studies on Pterybinthinone are sparse, inferences can be drawn from related compounds:

- Pteridines: Known for roles in nucleotide biosynthesis and photodynamic therapy due to UV absorption and redox activity . Unlike Pterybinthinone, they lack fused furan rings, reducing oxygen-mediated reactivity.

- Coumarins: Exhibit anticoagulant and antimicrobial activities via interaction with vitamin K epoxide reductase . Pterybinthinone’s additional hydroxyl groups may enhance solubility but reduce membrane permeability.

- Flavonoids: Broad bioactivity (antioxidant, anti-inflammatory) attributed to phenolic hydroxyls and conjugated π-systems .

Analytical and Spectral Distinctions

Pterybinthinone’s identification relies on techniques such as:

- IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

- NMR : Distinct signals for the dihydrofuran (δ 4.0–5.0 ppm) and benzopyrone (δ 6.0–8.0 ppm) protons .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 292.3, with fragmentation patterns reflecting hydroxyl loss .

In contrast, pteridines show characteristic N-H stretches (IR) and aromatic proton splitting (NMR), while flavonoids exhibit phenolic O-H signals and flavone-specific UV-Vis absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.